![molecular formula C8H4N2O B568639 Cyclobuta[b]isoxazolo[4,5-e]pyridine CAS No. 117025-03-3](/img/structure/B568639.png)
Cyclobuta[b]isoxazolo[4,5-e]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclobuta[b]isoxazolo[4,5-e]pyridine is a heterocyclic compound that features a fused ring system combining a cyclobutane ring, an oxazole ring, and a pyridine ring. This unique structure imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobuta[b]isoxazolo[4,5-e]pyridine typically involves the annulation of a pyridine ring to an oxazole ring. One common method includes the intramolecular nucleophilic substitution of a halogen or nitro group in pyridine with an appropriate N–O nucleophile in position 2 . For instance, the reaction of (3-fluoropyridin-2-yl)carboximidoyl chloride with excess aniline followed by intramolecular cyclization yields a 3-arylamino derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves multi-step synthesis, often requiring chromatographic purification to achieve the desired purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclobuta[b]isoxazolo[4,5-e]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitro compounds, and organometallic reagents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can introduce a wide range of functional groups .
Wissenschaftliche Forschungsanwendungen
Cyclobuta[b]isoxazolo[4,5-e]pyridine has several scientific research applications:
Wirkmechanismus
The mechanism of action of Cyclobuta[b]isoxazolo[4,5-e]pyridine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it has been studied as an inhibitor of cytochrome P450 CYP17, which is responsible for the biosynthesis of precursors of both androgens and estrogen .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoxazolo[4,5-b]pyridine: Shares a similar fused ring system but differs in the position of the nitrogen and oxygen atoms.
Oxazolo[5,4-d]pyrimidine: Another fused heterocyclic compound with different biological activities.
Triazolo[4,5-b]pyridine: Contains a triazole ring fused to a pyridine ring, exhibiting distinct chemical properties.
Uniqueness
Cyclobuta[b]isoxazolo[4,5-e]pyridine is unique due to its specific ring fusion pattern, which imparts distinct chemical reactivity and biological activities compared to other similar compounds .
Eigenschaften
CAS-Nummer |
117025-03-3 |
---|---|
Molekularformel |
C8H4N2O |
Molekulargewicht |
144.133 |
InChI |
InChI=1S/C8H4N2O/c1-2-7-5(1)3-6-4-9-11-8(6)10-7/h1-4H |
InChI-Schlüssel |
OTHGMZHTASJFDI-UHFFFAOYSA-N |
SMILES |
C1=CC2=C1C=C3C=NOC3=N2 |
Synonyme |
Cyclobut[b]isoxazolo[4,5-e]pyridine (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.